molecular formula C24H14F4N4O3 B11272660 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272660
M. Wt: 482.4 g/mol
InChI Key: HEGRLDVBJYGIHE-UHFFFAOYSA-N
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Description

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials might include 2-fluorobenzylamine, 4-(trifluoromethyl)benzoyl chloride, and other reagents necessary for forming the oxadiazole and quinazoline rings. Common reaction conditions include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions might involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers. The underlying mechanisms appear to involve the inhibition of specific kinases such as VEGFR-2 and c-Met, which play crucial roles in tumor angiogenesis and metastasis .

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial potential. The specific compound under discussion has demonstrated activity against a range of bacterial strains. For instance, studies have indicated significant antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Inhibition of Kinases
    • A study evaluated the compound's ability to inhibit kinases involved in cancer progression. Results showed that it effectively inhibited VEGFR-2 and c-Met, suggesting its potential as a therapeutic agent in targeted cancer therapies .
  • Antimicrobial Screening
    • In a series of antimicrobial tests, the compound was screened against several pathogens. The results indicated that it possesses significant antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-fluorobenzyl)-7-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
  • 3-(2-chlorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the oxadiazole and quinazoline rings make 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione unique. These structural features might contribute to its distinct chemical reactivity and biological activity.

Biological Activity

The compound 3-(2-fluorobenzyl)-7-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H15F4N3OC_{19}H_{15}F_4N_3O, with a molecular weight of approximately 373.34 g/mol. The presence of fluorine atoms is notable as they can significantly influence the compound's lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds have been reported as low as 2.09 μM against MCF-7 cells . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. In vitro studies indicate that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism of action .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The modifications in the quinazoline structure enhance its binding affinity to the enzyme's active site, making it a candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their structural features. Key modifications include:

  • Fluorine Substitution : The introduction of fluorine atoms can enhance metabolic stability and bioavailability.
  • Oxadiazole Moiety : This functional group has been associated with increased potency in various biological assays.

A detailed SAR analysis can guide future synthesis efforts to optimize efficacy and reduce toxicity.

Case Studies

  • Anticancer Study : A recent study synthesized a series of quinazoline derivatives, including our compound of interest. These were tested against several cancer cell lines, revealing that the presence of trifluoromethyl groups significantly improved anticancer activity compared to non-fluorinated analogs .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of quinazoline derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways .

Properties

Molecular Formula

C24H14F4N4O3

Molecular Weight

482.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-7-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14F4N4O3/c25-18-4-2-1-3-15(18)12-32-22(33)17-10-7-14(11-19(17)29-23(32)34)21-30-20(31-35-21)13-5-8-16(9-6-13)24(26,27)28/h1-11H,12H2,(H,29,34)

InChI Key

HEGRLDVBJYGIHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)NC2=O)F

Origin of Product

United States

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